molecular formula C10H10ClNO B1600640 8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 22246-78-2

8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

货号: B1600640
CAS 编号: 22246-78-2
分子量: 195.64 g/mol
InChI 键: WBOBRBGDMGOUHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a seven-membered heterocyclic compound featuring a benzazepine core with a ketone group at position 2 and a chlorine substituent at position 8. Its molecular formula is C₁₀H₁₀ClNO, and it serves as a key intermediate in synthesizing pharmacologically active molecules, particularly in CNS-targeting agents. The chlorine atom enhances lipophilicity and may influence receptor binding specificity .

属性

IUPAC Name

8-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOBRBGDMGOUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520922
Record name 8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-78-2
Record name 8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

科学研究应用

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis
8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for selective modifications that can lead to distinct pharmacological properties. For instance, it has been studied for its potential in developing drugs targeting serotonin receptors, which are crucial in mood regulation and appetite control.

2. Treatment of Hyponatremia
This compound has been evaluated for its efficacy in treating hyponatremia (low sodium levels) associated with conditions such as congestive heart failure and cirrhosis. It functions by blocking vasopressin action, aiding in the correction of sodium levels in the body.

Research Applications

1. In Vitro and In Vivo Studies
Research involving this compound includes both in vitro and in vivo studies to assess its potency and selectivity as a pharmacological agent. For example, studies have shown that it can significantly reduce food intake and weight gain in rat models when administered orally.

2. Structure-Activity Relationship (SAR) Studies
The compound has been subjected to SAR studies to understand the relationship between its chemical structure and biological activity. These studies help in optimizing the compound for enhanced therapeutic effects while minimizing side effects.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Benzazepine Ring : The initial step usually involves cyclization reactions that form the seven-membered ring structure.
  • Chlorination : The introduction of the chlorine atom at the 8-position is achieved through electrophilic aromatic substitution.
  • Functionalization : Subsequent steps may involve oxidation or reduction processes to introduce functional groups necessary for its biological activity.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substitution Position and Ring System Variations

8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one
  • Structure : Features a 1,5-benzodiazepine ring (two nitrogen atoms at positions 1 and 5) and an isopropyl group at position 3.
  • Molecular Formula : C₁₂H₁₅ClN₂O.
  • Key Differences: The benzodiazepine ring (vs.
7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
  • Structure : Chloroacetyl group at position 7.
  • Key Differences : The reactive chloroacetyl moiety allows further derivatization, unlike the 8-chloro analog. This compound is used in combinatorial chemistry for functional group additions .
3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
  • Structure : Dichloro substitution at position 3.
  • Molecular Formula: C₁₀H₉Cl₂NO.

Functional Group Modifications

7-[2-(4-Toluidino)pyrimidin-4-yl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (2b)
  • Structure: Pyrimidinyl group at position 7 with a toluidino substituent.
  • Key Differences : The pyrimidine ring introduces hydrogen-bonding capabilities, likely enhancing kinase or enzyme inhibition activity compared to the simpler 8-chloro analog .
1-(4-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
  • Structure : 4-Fluorobenzyl group at position 1.
  • Molecular Formula: C₁₇H₁₆FNO.
  • Properties : Fluorine’s electronegativity and benzyl group improve blood-brain barrier penetration, suggesting CNS applications distinct from the 8-chloro compound .

Ring System Expansions and Heterocyclic Variations

1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
  • Structure : Fused pyridoindole system.
  • Molecular Formula : C₁₃H₁₃ClN₂O.
8-Chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one
  • Structure : Benzodiazepine core with phenyl and methyl groups.
  • Molecular Formula : C₁₆H₁₃ClN₂O.
  • Key Differences: The 2,3-benzodiazepine framework is associated with anxiolytic activity, differing from benzazepinone’s unknown pharmacological profile .

Structural and Pharmacokinetic Comparison Table

Compound Name Core Structure Substituents Molecular Formula LogP Key Properties
8-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Benzazepinone Cl at C8 C₁₀H₁₀ClNO N/A Intermediate for CNS agents
3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Benzazepinone Cl at C3, Cl at C3 C₁₀H₉Cl₂NO 2.88 High lipophilicity
7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Benzazepinone ClCH₂CO- at C7 C₁₁H₁₁ClNO₂ N/A Reactive for derivatization
8-Chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one Benzodiazepine Cl at C8, CH₃ at C3, Ph at C1 C₁₆H₁₃ClN₂O N/A Anxiolytic potential

准备方法

Key Preparation Steps

Step No. Reaction Type Description Reagents / Conditions
1 Acylation Reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid 4-chloroaniline, succinic anhydride, solvent
2 Intramolecular Friedel-Crafts Cyclization Cyclization of the intermediate to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one Lewis acid catalyst (e.g., AlCl3), heat
3 Ketal Formation and Reduction Formation of glycol ketal with ethylene glycol followed by reduction and acidic de-ketalation Ethylene glycol, reducing agent, acid
4 Chlorination Conversion of amino alcohol intermediates to chloro derivatives using chlorinating reagents Thionyl chloride (SOCl2) or alternatives
5 Purification and Salt Formation Purification by solvent extraction and formation of salts (e.g., tartrate salts) Solvents such as acetone, water, alcohols

Detailed Reaction Conditions and Mechanisms

Acylation and Cyclization

  • The initial acylation between 4-chloroaniline and succinic anhydride produces a keto acid intermediate.
  • This intermediate undergoes an intramolecular Friedel-Crafts acylation catalyzed by Lewis acids such as aluminum chloride (AlCl3) to form the benzazepine ring system.
  • The reaction typically requires heating under controlled conditions to promote cyclization and ring closure.

Ketal Formation and Reduction

  • The keto group of the benzazepine intermediate is protected by forming a glycol ketal using ethylene glycol.
  • Subsequent reduction and acidic de-ketalation yield the tetrahydrobenzazepinone structure.
  • This step ensures stability of the intermediate and facilitates further functionalization.

Chlorination

  • Chlorination is a critical step to introduce the chlorine atom at the 8-position.
  • Common chlorinating reagents include thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and sulfuryl chloride (SO2Cl2).
  • The chlorinating reagent is often used in molar excess (ratios from 2:1 up to 20:1 relative to the amino alcohol intermediate).
  • The reaction is carried out in aromatic or amide solvents, such as 1,2-dichlorobenzene, to facilitate substitution of hydroxyl groups by chlorine.

Purification and Salt Formation

  • The crude product is purified by solvent extraction, distillation, and filtration.
  • Salt formation, such as with L-(+)-tartaric acid, is performed in solvents like acetone-water mixtures at elevated temperatures (40–60 °C) to improve crystallinity and purity.
  • Cooling the solution to 5–10 °C precipitates the purified salt.
  • The process yields high enantiomeric excess (>98%) for chiral derivatives when applicable.

Representative Process Example

Stage Conditions / Parameters Notes
Chlorination SOCl2, molar ratio 5:1 to 2:1, solvent: 1,2-dichlorobenzene Reaction temperature controlled, aromatic solvent used
Salt Formation Solvent: acetone/water (ratio ~9.6:3.6), temperature 45–55 °C L-(+)-tartaric acid added for salt precipitation
Crystallization Cooling to 5–10 °C Enhances purity and solid form stability
Purification Extraction with ethyl acetate, drying, filtration Karl Fischer analysis to monitor water content

Research Findings and Optimization Notes

  • Chlorination reagents and conditions significantly influence yield and purity; thionyl chloride is preferred for its efficiency.
  • Aromatic solvents such as 1,2-dichlorobenzene provide a suitable medium for chlorination without side reactions.
  • Salt formation with tartaric acid improves the handling and stability of the compound for pharmaceutical applications.
  • Process parameters such as temperature, solvent ratios, and reagent molar ratios are critical for optimizing product purity and enantiomeric excess.
  • The described synthetic routes have been adapted and modified in patents for preparing related benzazepine derivatives, indicating robustness and scalability for industrial production.

Summary Table of Preparation Method Attributes

Attribute Details
Starting Materials 4-chloroaniline, succinic anhydride, ethylene glycol
Key Reagents Lewis acids (AlCl3), chlorinating agents (SOCl2, POCl3), L-(+)-tartaric acid
Solvents Aromatic solvents (1,2-dichlorobenzene), acetone, water, alcohols (methanol, ethanol)
Reaction Temperatures 40–130 °C depending on step
Purification Techniques Solvent extraction, distillation, crystallization
Product Forms Free base, tartrate salt, hydrochloride hemihydrate (for related methyl derivatives)
Enantiomeric Purity Up to 98% or greater (for chiral forms)

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how can intermediates be optimized?

  • Methodological Answer : A plausible synthesis involves acylation of 4-chloroaniline with succinic anhydride to form a β-keto acid intermediate, followed by intramolecular Friedel-Crafts cyclization to yield the benzazepinone core. Reaction conditions (e.g., Lewis acid catalysts, temperature) must be optimized to avoid side products like over-chlorination or ring-opening. Characterization of intermediates via HPLC or NMR ensures purity . Safety protocols for handling chlorinated reagents and irritants (e.g., PPE, fume hoods) are critical .

Q. What safety precautions are required for handling this compound in laboratory settings?

  • Methodological Answer : Classified as a GHS Category 2 irritant, it requires gloves, lab coats, and eye protection. Work should be conducted in a fume hood to prevent inhalation. Spill management protocols include neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste streams. Stability studies under varying temperatures and humidity are advised to assess decomposition risks .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To quantify purity (>98%) and detect impurities (e.g., unreacted precursors).
  • NMR (¹H/¹³C) : To confirm the benzazepinone scaffold and chlorine substitution pattern.
  • Mass Spectrometry (MS) : For molecular weight verification (theoretical MW: 195.64 g/mol) .
  • XRD : For crystalline form identification, though polymorphic data for this specific compound is limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzazepinone derivatives?

  • Methodological Answer : Discrepancies in pharmacological data (e.g., receptor binding vs. functional assays) may arise from differences in assay conditions (e.g., cell lines, buffer pH). To address this:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–10 μM).
  • Orthogonal Assays : Combine radioligand binding (e.g., for CNS targets) with functional assays (cAMP or calcium flux).
  • Metabolic Stability Tests : Assess cytochrome P450 interactions to rule off-target effects. Refer to benzoxepin analogs (e.g., CNS activity in ) for mechanistic parallels .

Q. What strategies are effective for identifying and characterizing polymorphs of this compound?

  • Methodological Answer : Polymorph screening involves:

  • Solvent Recrystallization : Test polar (water, ethanol) and non-polar (toluene) solvents under varying temperatures.
  • Thermal Analysis (DSC/TGA) : Identify phase transitions and melting points.
  • PXRD : Compare diffraction patterns to known benzazepinone derivatives (e.g., ’s monoclinic crystal system).
  • Stability Testing : Monitor hygroscopicity and thermal degradation over 1–6 months. Patent data () suggests hydrochloride salt forms may enhance stability .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABA_A or serotonin receptors) to prioritize structural modifications.
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2.8–3.5) and PSA (<90 Ų) for blood-brain barrier penetration.
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. methyl groups) on potency using datasets from related benzodiazepines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 2
8-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。